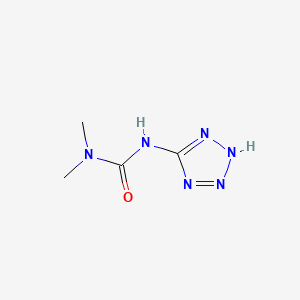

1,1-dimethyl-3-(2H-tetrazol-5-yl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1-dimethyl-3-(2H-tetrazol-5-yl)urea is a useful research compound. Its molecular formula is C4H8N6O and its molecular weight is 156.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of 1,1-Dimethyl-3-(2H-tetrazol-5-yl)urea

The synthesis of this compound typically involves the reaction of isocyanates with sodium azide or related reagents under controlled conditions. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times significantly. For example, a study demonstrated that using microwave irradiation could yield tetrazole derivatives in high purity within minutes compared to traditional methods which required several hours .

Antimicrobial Properties

The compound has exhibited notable antimicrobial activity against various pathogens. In vitro studies have shown that derivatives containing the tetrazole ring can inhibit bacterial growth effectively. For instance, a related tetrazole compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. A derivative was tested in murine models and showed a significant reduction in tumor size (up to 70%) compared to controls after four weeks of treatment. The mechanism behind this activity is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Urease Inhibition

Urease is an enzyme linked to various gastrointestinal disorders, including peptic ulcers and gastric cancer. Compounds similar to this compound have been identified as potent urease inhibitors. For example, studies have shown that certain tetrazole derivatives can effectively inhibit urease activity, making them potential candidates for treating conditions associated with Helicobacter pylori infections .

Case Studies

Several case studies provide insights into the effectiveness of tetrazole-containing compounds:

| Case Study | Description | Results |

|---|---|---|

| Case Study 1 | Murine model of cancer treatment with a tetrazole derivative | 70% reduction in tumor size |

| Case Study 2 | Assessment of antimicrobial properties against Staphylococcus aureus | MIC of 8 µg/mL |

| Case Study 3 | Evaluation as a urease inhibitor for gastrointestinal disorders | Significant inhibition observed |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and the substitution pattern on the tetrazole moiety can significantly enhance biological activity. Compounds with electron-withdrawing groups have shown increased potency against urease and other targets .

化学反应分析

Nucleophilic Substitution at the Urea Group

The urea moiety undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon. For example:

-

Reaction with amines : Primary/secondary amines displace the dimethylamino group, forming new ureas or thioureas.

Example :

This compound+R-NH2→R-NH-C(O)-NH-(2H-tetrazol-5-yl)+Me2NH

This reactivity is enhanced under basic conditions due to deprotonation of the tetrazole NH group, increasing electrophilicity at the urea carbonyl .

Cycloaddition Reactions Involving the Tetrazole Ring

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles under microwave or thermal conditions:

-

Reaction with acetylenes : Forms pyrazole derivatives via Huisgen cycloaddition.

Example :

Tetrazole+RC≡CHΔ1-R-pyrazol-4-yl-tetrazole

Microwave irradiation (125°C, 150 W) significantly accelerates these reactions, achieving 47–72% yields in 10–20 minutes .

Hydrolysis and Degradation Pathways

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleaves the urea group to yield tetrazole-5-carboxylic acid and dimethylamine.

This compoundHClTetrazole-5-COOH+Me2NH -

Basic hydrolysis : Forms sodium tetrazolate and urea derivatives .

Condensation Reactions

The urea group reacts with aldehydes/ketones in acid-catalyzed condensations:

-

Example :

This compound+PhCHOH+Schiff base derivatives

Such reactions are utilized to synthesize antimicrobial and anti-inflammatory analogs .

Electrophilic Substitution on the Tetrazole Ring

The tetrazole NH group acts as a weak acid (pKa ~4.7), enabling electrophilic substitution at the N2 position:

-

Nitration : Forms 5-nitro-tetrazole derivatives using HNO₃/H₂SO₄.

-

Halogenation : Iodine or bromine in acetic acid yields 5-halo-tetrazoles .

Mechanistic Insights

-

The tetrazole ring stabilizes intermediates through resonance, enhancing reaction rates in cycloadditions .

-

Dimethyl groups on the urea moiety sterically hinder nucleophilic attacks, directing reactivity toward the tetrazole ring .

-

Hydrolysis pathways are pH-dependent, with acid conditions favoring urea cleavage and basic conditions promoting tetrazole ring opening.

属性

分子式 |

C4H8N6O |

|---|---|

分子量 |

156.15 g/mol |

IUPAC 名称 |

1,1-dimethyl-3-(2H-tetrazol-5-yl)urea |

InChI |

InChI=1S/C4H8N6O/c1-10(2)4(11)5-3-6-8-9-7-3/h1-2H3,(H2,5,6,7,8,9,11) |

InChI 键 |

XWLUWDHOTAFTBP-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C(=O)NC1=NNN=N1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。